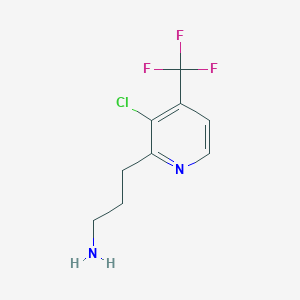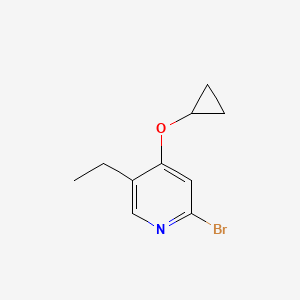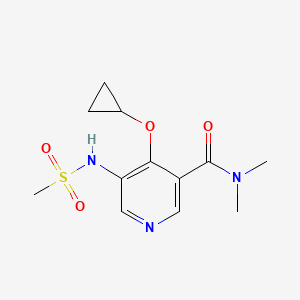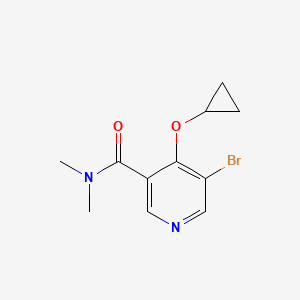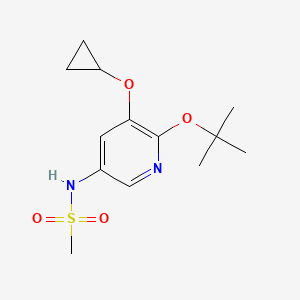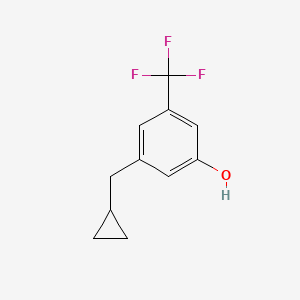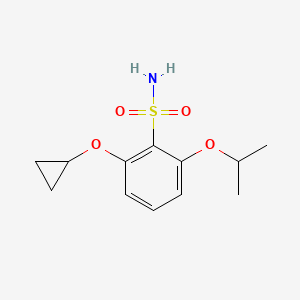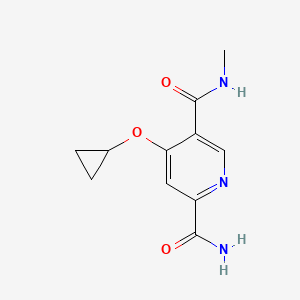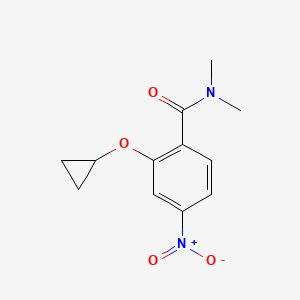
N-(3-Acetyl-5-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Acetyl-5-iodophenyl)acetamide: is an organic compound with the molecular formula C10H10INO2 and a molecular weight of 303.09 g/mol It is a derivative of acetamide, featuring an iodine atom and an acetyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetyl-5-iodophenyl)acetamide typically involves the iodination of a phenylacetamide precursor followed by acetylation. One common method includes the reaction of 3-iodoaniline with acetic anhydride in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale iodination and acetylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-Acetyl-5-iodophenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Acetyl-5-iodophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Acetyl-5-iodophenyl)acetamide is not well-documented. it is likely to interact with biological molecules through its iodine and acetyl functional groups, potentially affecting molecular targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
- N-(3-Iodophenyl)acetamide
- N-(4-Chloro-2-iodophenyl)acetamide
- N-(2-Chloro-4-iodophenyl)acetamide
Comparison: N-(3-Acetyl-5-iodophenyl)acetamide is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H10INO2 |
|---|---|
Molekulargewicht |
303.10 g/mol |
IUPAC-Name |
N-(3-acetyl-5-iodophenyl)acetamide |
InChI |
InChI=1S/C10H10INO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
InChI-Schlüssel |
LZDCYHYRLCBHSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)I)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



